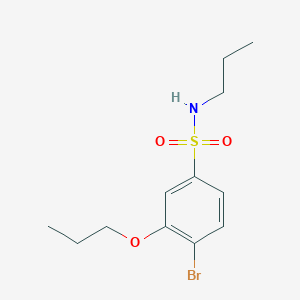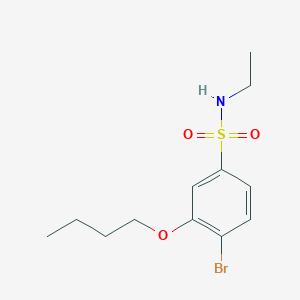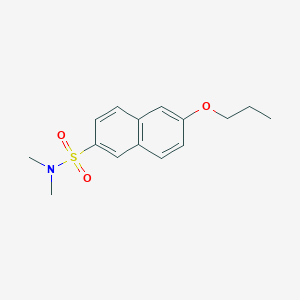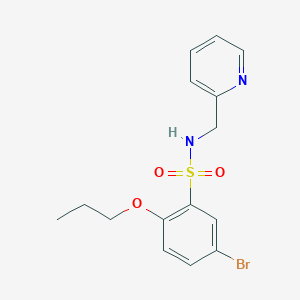
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine, also known as BDM, is a chemical compound that has gained attention in scientific research for its potential as a selective inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of these enzymes has been implicated in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This binding is selective, as 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have minimal effect on the activity of other ATP-binding enzymes, such as protein phosphatases.
Biochemical and Physiological Effects:
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have a range of biochemical and physiological effects. Inhibition of CDKs by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to result in cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK3β by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been implicated in the regulation of glucose metabolism and insulin signaling. Inhibition of JNK by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has several advantages as a research tool. It is a selective inhibitor of protein kinases, which allows for the study of specific signaling pathways. It is also relatively easy to synthesize and has a high yield. However, 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental settings. In addition, its selectivity for particular protein kinases may limit its use in studying other signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine. One area of interest is the development of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine analogs with improved solubility and selectivity. Another area of interest is the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in combination with other inhibitors or chemotherapeutic agents. Finally, the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in animal models of disease, including cancer and inflammation, may provide further insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves the reaction of 4-chloro-2-butoxy-5-methylbenzenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline solid with a melting point of 108-110°C. The yield of the synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been extensively studied for its potential as a selective inhibitor of protein kinases. In particular, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. CDKs are overexpressed in many types of cancer, and their inhibition has been explored as a potential therapeutic strategy. 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has also been shown to inhibit the activity of other protein kinases, including glycogen synthase kinase 3β (GSK3β) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of various cellular processes.
Eigenschaften
Molekularformel |
C16H25NO4S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-(2-butoxy-4,5-dimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H25NO4S/c1-4-5-8-21-15-11-13(2)14(3)12-16(15)22(18,19)17-6-9-20-10-7-17/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
WPMUKFFMWBEHRF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
Kanonische SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

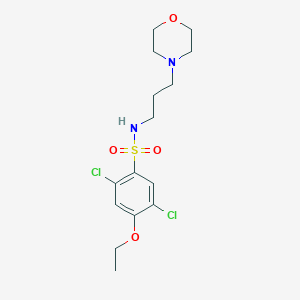
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
